BARIUM ALUMINATE

Description

Properties

CAS No. |

12004-05-6 |

|---|---|

Molecular Formula |

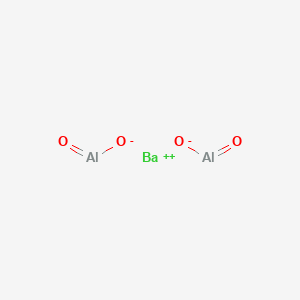

Ba(AlO2)2 Al2BaO4 |

Molecular Weight |

255.29 g/mol |

IUPAC Name |

barium(2+);oxido(oxo)alumane |

InChI |

InChI=1S/2Al.Ba.4O/q;;+2;;;2*-1 |

InChI Key |

QKYBEKAEVQPNIN-UHFFFAOYSA-N |

SMILES |

[O-][Al]=O.[O-][Al]=O.[Ba+2] |

Canonical SMILES |

[O-][Al]=O.[O-][Al]=O.[Ba+2] |

Other CAS No. |

12004-05-6 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Crystalline Architecture of Barium Aluminate: A Technical Guide

An in-depth examination of the crystal structures, space groups, and phase transitions of barium aluminate (BaAl₂O₄), a material of significant interest for luminescent and electronic applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its structural properties and the experimental methodologies used for its characterization and synthesis.

This compound (BaAl₂O₄) is a ceramic material recognized for its versatile properties, particularly as a host lattice for phosphors used in persistent luminescence applications. Its crystal structure is a critical determinant of its functional characteristics. At its core, this compound adopts a stuffed-trydimite structure, which is characterized by a three-dimensional network of corner-sharing AlO₄ tetrahedra. This framework creates tunnels along the c-axis where barium ions (Ba²⁺) reside.

Polymorphism and Phase Transitions

This compound exhibits polymorphism, existing in different crystal structures depending on the temperature. The two most predominantly reported phases are a low-temperature ferroelectric phase and a high-temperature paraelectric phase.

The ferroelectric phase, stable at room temperature, possesses a hexagonal crystal system with the space group P6₃ (No. 173).[1][2] This structure is a superstructure of the high-temperature phase. As the temperature increases, typically in the range of 400-670 K, a phase transition occurs to the paraelectric phase.[1] This high-temperature phase also has a hexagonal crystal system but is described by the space group P6₃22 (No. 182).[1][3][4] The transition from the P6₃ to the P6₃22 space group involves a doubling of the 'a' and 'b' lattice parameters for the P6₃ phase, indicating a supercell arrangement.

Crystallographic Data

The structural parameters of the different phases of this compound are crucial for understanding its properties. The following table summarizes the key crystallographic data for the two primary hexagonal phases.

| Phase | Ferroelectric (Low Temp.) | Paraelectric (High Temp.) |

| Crystal System | Hexagonal | Hexagonal |

| Space Group | P6₃ (No. 173) | P6₃22 (No. 182) |

| Lattice Constant a | ~10.45 Å | ~5.22 Å |

| Lattice Constant c | ~8.79 Å | ~8.79 Å |

| Reference | [1][2] | [3] |

Experimental Protocols

The determination of the crystal structure and the synthesis of high-quality this compound crystals are fundamental for research and application. Below are detailed methodologies for key experimental procedures.

Synthesis of this compound

Several methods are employed for the synthesis of this compound, each offering distinct advantages in terms of purity, crystallinity, and morphology.

1. Solid-State Reaction Method:

This is a conventional and widely used method for preparing polycrystalline this compound.

-

Precursors: High-purity barium carbonate (BaCO₃) and aluminum oxide (Al₂O₃) are used as starting materials.

-

Stoichiometry: The precursors are weighed in a stoichiometric ratio of 1:1.

-

Mixing: The powders are thoroughly mixed, often in an agate mortar with a pestle, to ensure homogeneity. Wet mixing with a solvent like ethanol (B145695) can improve the mixing process.

-

Calcination: The mixture is placed in an alumina (B75360) crucible and calcined in a high-temperature furnace. The calcination is typically performed in two steps: a first heating at around 1200 °C in an air atmosphere, followed by a second heating at a similar or slightly lower temperature, sometimes in a reducing atmosphere if dopants are involved.[4]

-

Characterization: The final product is characterized by X-ray diffraction to confirm the phase purity and crystal structure.

2. Sol-Gel Method:

This wet-chemical technique allows for the synthesis of homogenous and nanocrystalline powders at lower temperatures compared to the solid-state method.

-

Precursors: Barium nitrate (B79036) (Ba(NO₃)₂), aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), and a complexing/polymerizing agent like citric acid are common starting materials.

-

Solution Preparation: Stoichiometric amounts of the metal nitrates are dissolved in deionized water. Citric acid is dissolved separately in deionized water.

-

Mixing and Gelation: The metal nitrate solution and the citric acid solution are mixed and stirred continuously, often with heating (e.g., at 80 °C), until a viscous gel is formed.[5]

-

Drying: The gel is dried in an oven (e.g., at 130 °C) or using microwave radiation to remove the solvent.[2]

-

Calcination: The dried gel is then calcined in a furnace at temperatures typically ranging from 800 °C to 1100 °C to obtain the crystalline BaAl₂O₄ phase.[4]

3. Hydrothermal Synthesis:

This method involves crystallization from aqueous solutions under high temperature and pressure, often yielding well-defined crystal morphologies.

-

Precursors: Soluble salts such as barium nitrate and aluminum nitrate are used. A surfactant like cetyltrimethylammonium bromide (CTAB) may be added to control the morphology.

-

Reaction Mixture: The precursors and any additives are dissolved in deionized water and stirred to form a homogeneous solution.

-

Hydrothermal Treatment: The solution is sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (e.g., 125 °C) for a set duration (e.g., 24 hours).

-

Post-treatment: The resulting product is collected, washed with deionized water and ethanol, and dried. A subsequent annealing step at high temperatures may be required to improve crystallinity.

Crystal Structure Determination

X-ray Diffraction (XRD) and Rietveld Refinement:

Powder X-ray diffraction is the primary technique for determining the crystal structure and phase purity of this compound.

-

Data Collection: A finely ground powder sample is placed in a sample holder and irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation, λ = 1.5406 Å). The diffracted X-rays are detected as a function of the diffraction angle (2θ). Data is typically collected over a wide 2θ range (e.g., 10-80°) with a small step size.

-

Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in the sample.

-

Rietveld Refinement: For a detailed structural analysis, Rietveld refinement is performed. This technique involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the observed and calculated patterns. This allows for the precise determination of the crystal structure and quantification of the phase composition.

Logical Relationships in this compound Phases

The relationship between the ferroelectric and paraelectric phases of this compound is primarily driven by temperature, leading to a reversible phase transition. This relationship can be visualized as a state transition.

The structural versatility of this compound, particularly its phase transitions and the amenability of its crystal lattice to doping, underpins its importance in the development of advanced materials. A thorough understanding of its crystallography is therefore essential for tailoring its properties for specific technological applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Aluminate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium aluminate (typically BaAl₂O₄) is an inorganic compound of significant interest in materials science. It is recognized for its exceptional thermal stability, unique luminescent properties when doped, and its role as a critical component in advanced ceramics and refractory materials.[1][2] As a ceramic material, it offers high strength and chemical stability.[3] Aluminates, in general, are compounds with a negatively-charged alumina (B75360) ion and a metallic oxide, finding use in applications ranging from water treatment to ceramics manufacturing.[2] This document provides a comprehensive overview of the physical, chemical, optical, and electrical properties of this compound, supported by experimental methodologies and data, to serve as a technical resource for professionals in research and development.

Physical Properties

This compound's physical characteristics are foundational to its application. The most common form, BaAl₂O₄, crystallizes in a hexagonal system.[4][5] Depending on the synthesis conditions, it can present in different space groups, such as P6₃ or P6₃22.[4] The structure is described as a "stuffed-trydimite" type, featuring a three-dimensional network of corner-sharing AlO₄ tetrahedra, which creates tunnels where the large Ba²⁺ ions are located.[4] This unique structure is key to its properties, including its potential for ion transport.[4]

Quantitative Physical Data

The following table summarizes key physical properties of various this compound compounds reported in the literature. It is important to note that properties can vary significantly with stoichiometry, phase purity, and synthesis method.

| Property | Value | Compound | Citation(s) |

| Molecular Formula | BaAl₂O₄ | Barium Monoaluminate | [6] |

| Molecular Weight | 255.29 g/mol | BaAl₂O₄ | [2][6] |

| Crystal System | Hexagonal | BaAl₂O₄ | [4][5] |

| Space Group | P6₃22 or P6₃ | BaAl₂O₄ | [4] |

| Lattice Constants | a = 5.2211 Å, c = 8.7898 Å | BaAl₂O₄ (P6₃22) | [4] |

| a = 10.4490 Å, c = 8.7930 Å | BaAl₂O₄ (P6₃) | [5] | |

| a = 5.582 Å, c = 22.715 Å | Ba₀.₇₅Al₁₁O₁₇.₂₅ (Hexaaluminate) | [7] | |

| Calculated Density | 3.662 g/cm³ | Ba₀.₇₅Al₁₁O₁₇.₂₅ | [7] |

| Measured Density | 3.75 g/cm³ | BaAl₂O₄ ceramic with additives | [3] |

| Bulk Density | 1.5 g/cm³ | BaAl₂O₄ (synthesized via roasting) | [8] |

| Melting Point | > 1827 °C | BaAl₂O₄ | [9] |

Chemical Properties

This compound is generally stable under normal conditions but exhibits reactivity with acids.[10] Its synthesis can result in various stoichiometries, including BaAl₂O₄, Ba₃Al₂O₆, and various barium hexaaluminates (e.g., BaAl₁₂O₁₉), depending on the ratio of precursors and reaction conditions.[7][11][12] The compound is also known to form a series of stable hydrates when prepared in aqueous solutions.[13]

This compound Hydrates

Several hydrated forms of this compound can be synthesized, often by precipitation from supersaturated solutions. These hydrates are typically metastable and can transform into more stable, lower-hydrate forms over time.[13]

-

BaO·Al₂O₃·7H₂O: A metastable hydrate (B1144303) that can be precipitated from solution.[13]

-

BaO·Al₂O₃·4H₂O: A more stable hydrate to which the 7-hydrate form can transform.[13]

-

BaO·Al₂O₃·2H₂O and BaO·Al₂O₃·H₂O: Lower hydrates that can be prepared hydrothermally.[13]

-

2BaO·Al₂O₃·5H₂O: Obtained from boiling this compound solutions.[13]

Thermodynamic Data

Thermodynamic constants are crucial for understanding the feasibility and energy changes associated with the formation and reaction of barium aluminates.

| Property | Value (kJ/mol) | Compound | Citation(s) |

| Standard Heat of Formation (ΔH⁰₂₉₈) | -2308.8 | BaAl₂O₄ | [14] |

| -3499.5 | Ba₃Al₂O₆ | [14] | |

| Heat of Solution (in 2.00 N HCl) | -250.83 | BaAl₂O₄ | [14] |

| -421.12 | Ba₃Al₂O₆ | [14] | |

| -162.76 | BaO·Al₂O₃·4H₂O | [14] |

Optical and Electrical Properties

This compound is particularly valued for its optical properties, serving as an excellent host lattice for luminescent materials.[5][10] Undoped this compound is a dielectric material, but its electrical properties can be tailored by introducing additives.[3]

Optical Properties

When doped with rare-earth elements, particularly Europium (Eu²⁺), this compound becomes a highly efficient phosphor with long afterglow characteristics.[1] This makes it suitable for applications such as glow-in-the-dark products and safety signage.[15]

| Property | Value | Compound | Citation(s) |

| Luminescence Emission | Green (peak at ~501 nm) | BaAl₂O₄:Eu²⁺ | [1] |

| Blue (peak at ~450 nm) | BaMgAl₁₀O₁₇:Eu²⁺ | [16] | |

| Optical Band Gap (E_g) | ~5.9 eV (Eu-doped), ~4.43 eV (Nd-doped) | BaAl₂O₄ | [5] |

Electrical Properties

While intrinsically an insulator, the electrical conductivity of this compound ceramics can be significantly increased by creating composite materials. For instance, the addition of iron (III) oxide and lithium hydroxide (B78521) can transform it into a weakly conductive ceramic suitable for applications requiring static charge dissipation.[3]

| Property | Value Range (S/cm) | Conditions | Citation(s) |

| Electrical Conductivity | 1.50 × 10⁻⁷ to 1.05 × 10⁻⁴ | With Fe₂O₃ and LiOH additives; 90–300 °C | [3] |

| 3.09 × 10⁻⁸ to 2.14 × 10⁻⁵ | With Fe₂O₃ additive; 90–300 °C | [3] |

Synthesis and Experimental Protocols

A variety of methods are employed to synthesize this compound, each influencing the final properties of the material, such as particle size, phase purity, and morphology.

Common Synthesis Methods

-

Solid-State Reaction: Involves heating a mixture of precursor powders, such as barium carbonate (BaCO₃) and aluminum hydroxide (Al(OH)₃) or alumina (Al₂O₃), at high temperatures (e.g., 1350 °C).[3][8] This method is simple but may require high temperatures and long reaction times.

-

Sol-Gel Method: A chemical solution process involving the hydrolysis and polycondensation of molecular precursors (alkoxides or salts) to form a gel. Subsequent drying and calcination yield the final product. This method offers excellent control over purity and homogeneity.[5][17]

-

Solution Combustion Synthesis: A rapid, energy-efficient process where a solution of metal nitrates (e.g., barium nitrate, aluminum nitrate) and a fuel (e.g., urea) is heated. The exothermic reaction quickly produces fine, crystalline powders.[4][16]

-

Co-precipitation: Involves precipitating barium and aluminum salts from a solution by adding a precipitating agent (e.g., sodium carbonate). The resulting precursor is then washed, dried, and calcined.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. americanelements.com [americanelements.com]

- 3. Specifics of Obtaining a Vacuum-Tight Weakly Conductive Ceramics Based on this compound - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aluminate (AlO33-), barium (2:3) | Al2BaO4 | CID 165927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Preparation of this compound with BaCO3 and Al(OH)3 | Scientific.Net [scientific.net]

- 9. loradchemical.com [loradchemical.com]

- 10. CAS 12004-05-6: Aluminate (AlO33-), barium (2:3) [cymitquimica.com]

- 11. repositsc.nuczu.edu.ua [repositsc.nuczu.edu.ua]

- 12. Effect of barium to aluminium ratio on phases leading to barium aluminates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. nanorh.com [nanorh.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]

- 18. matec-conferences.org [matec-conferences.org]

Unveiling the Electronic Landscape of Barium Aluminate (BaAl₂O₄): A Technical Guide to its Electronic Band Structure and Density of States

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of Barium Aluminate (BaAl₂O₄), a material of significant interest due to its applications in phosphors and other advanced materials. A thorough understanding of its electronic band structure and density of states is crucial for the rational design and development of novel applications. This document summarizes key quantitative data, details experimental and computational methodologies for its characterization, and provides a visual representation of the computational workflow.

Crystal Structure and Quantitative Data

This compound commonly crystallizes in a hexagonal system, with the most frequently reported space groups being P6₃ and P6₃22.[1][2] The specific crystal structure can be influenced by the synthesis conditions.[1] The arrangement of atoms in the unit cell dictates the electronic interactions and, consequently, the material's electronic properties.

The Al³⁺ ions are tetrahedrally coordinated with oxygen, forming a network of corner-sharing AlO₄ tetrahedra.[2] The Ba²⁺ ions are located in the channels of this network and are coordinated with nine oxygen atoms.[2]

A summary of the crystallographic data and calculated electronic properties for different phases of BaAl₂O₄ is presented in the tables below.

Table 1: Crystallographic Data for BaAl₂O₄

| Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Reference |

| P6₃ | 10.449(1) | 10.449(1) | 8.793(1) | 90 | 90 | 120 | - | [1] |

| P6₃22 | 5.21 | 5.21 | 8.92 | 90 | 90 | 120 | 209.63 | [2] |

Table 2: Electronic Properties of BaAl₂O₄

| Property | Value (eV) | Method | Reference |

| Band Gap | 4.10 | DFT (GGA) | [3] |

| Band Gap | 3.94 | DFT (GGA) | [2] |

| Band Gap | 4.0 - 5.6 | Experimental (UV-Vis) | [4] |

| Band Gap | ~3.34 | Experimental (Tauc Plot) | [5] |

| Band Gap | 4.5 - 6.5 | Literature Review | [6] |

Electronic Band Structure and Density of States

The electronic band structure of BaAl₂O₄ reveals a wide, indirect band gap, categorizing it as an insulator.[7] The valence band maximum (VBM) and conduction band minimum (CBM) are located at different high-symmetry points in the Brillouin zone.

The Density of States (DOS) provides insight into the contribution of different atomic orbitals to the electronic bands. For BaAl₂O₄:

-

Valence Band: The upper part of the valence band is predominantly formed by the O 2p orbitals.[6][7]

-

Conduction Band: The lower part of the conduction band is mainly composed of unoccupied Ba 5d and Al 3s and 3p states.[6]

The presence of defects, such as oxygen vacancies, can introduce impurity states within the band gap, significantly influencing the material's optical and electronic properties.[6]

Methodologies

Experimental Protocol: Band Gap Determination via UV-Vis Spectroscopy

This protocol outlines the general steps for determining the optical band gap of BaAl₂O₄ powders using UV-Vis-NIR spectroscopy.

-

Sample Preparation:

-

Synthesize BaAl₂O₄ powder using a suitable method (e.g., sol-gel, solid-state reaction).

-

Ensure the sample is in a fine powder form.

-

Press the powder into a compact sample holder.

-

-

Data Acquisition:

-

Data Analysis (Tauc Plot Method):

-

Convert the reflectance (R) data to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α). The Kubelka-Munk relation is given by: F(R) = (1-R)² / 2R.

-

The relationship between the absorption coefficient (α), photon energy (hν), and the optical band gap (Eg) is given by the Tauc equation: (αhν)ⁿ = A(hν - Eg), where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n=2 for an indirect band gap).

-

Plot (F(R)hν)² versus hν.

-

Extrapolate the linear portion of the curve to the energy axis (where (F(R)hν)² = 0) to determine the band gap energy (Eg).[5]

-

Computational Protocol: First-Principles Calculation of Electronic Structure

This protocol describes a typical workflow for calculating the electronic band structure and density of states of BaAl₂O₄ using Density Functional Theory (DFT).

-

Crystal Structure Definition:

-

Self-Consistent Field (SCF) Calculation:

-

Perform a ground-state energy calculation to obtain a converged charge density and wavefunction.

-

This step is typically performed on a uniform k-point mesh in the Brillouin zone.[9]

-

-

Non-Self-Consistent Field (NSCF) Calculation for Band Structure:

-

Define a path of high-symmetry k-points in the Brillouin zone.

-

Perform a non-self-consistent calculation along this path, keeping the charge density from the SCF step fixed.[10] This computes the eigenvalues (energy bands) at each k-point along the path.

-

-

Density of States (DOS) Calculation:

-

Perform another non-self-consistent calculation on a denser k-point mesh to obtain an accurate DOS.

-

The total DOS can be projected onto individual atoms and orbitals (Partial DOS or PDOS) to analyze their contributions to the electronic structure.

-

-

Data Analysis and Visualization:

-

Plot the calculated eigenvalues as a function of the k-point path to visualize the electronic band structure.

-

Plot the total and partial density of states to understand the orbital contributions to the valence and conduction bands.

-

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the computational determination of the electronic band structure and density of states of BaAl₂O₄ using DFT.

Caption: Computational workflow for determining the electronic structure of BaAl₂O₄.

References

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Optical Properties of BaAl2O4 Due to Cerium Doping and Heat Treatment in Different Atmospheres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. people.bath.ac.uk [people.bath.ac.uk]

- 9. Band-structure calculation using hybrid functionals - VASP Wiki [vasp.at]

- 10. youtube.com [youtube.com]

Thermodynamic stability of different barium aluminate phases

An In-depth Technical Guide to the Thermodynamic Stability of Barium Aluminate Phases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of various this compound phases. Understanding the thermodynamic properties of these materials is crucial for their application in diverse fields, including as components in advanced ceramics, phosphors, and potentially in specialized drug delivery systems. This document summarizes key thermodynamic data, details the experimental methodologies used for their determination, and visualizes the relationships between different phases and experimental workflows.

Thermodynamic Stability of this compound Phases

The thermodynamic stability of a compound is a measure of its energy state relative to its constituent elements or other compounds. In the context of barium aluminates, stability is typically quantified by the Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°). A more negative Gibbs free energy of formation indicates a more stable compound under standard conditions.

The BaO-Al₂O₃ system is characterized by the formation of several stable compounds with varying molar ratios of BaO to Al₂O₃. The most commonly studied phases include barium monoaluminate (BaAl₂O₄), trithis compound (Ba₃Al₂O₆), barium tetraaluminate (BaAl₄O₇), and barium hexaaluminate (BaAl₁₂O₁₉), among other barium-rich phases.[1] Thermodynamic analysis indicates that the formation of Ba₄Al₂O₇ and Ba₅Al₂O₈ is most probable at around 1300 K, while other phases like Ba₇Al₂O₁₀, Ba₈Al₂O₁₁, and Ba₁₀Al₂O₁₃ can be synthesized at slightly higher temperatures of 1350–1450 K.[1]

Data Presentation

The following table summarizes the available thermodynamic data for various this compound phases. It is important to note that some of these values have been determined experimentally, while others are the result of thermodynamic calculations.

| This compound Phase | Chemical Formula | ΔHf,298° (kJ/mol) | ΔGf,298° (kJ/mol) | S298° (J/mol·K) | Data Type | Reference |

| Barium Monoaluminate | BaAl₂O₄ | -2313.3 | -2194.9 | 146.4 | Calculated | [2] |

| Trithis compound | Ba₃Al₂O₆ | -3537.9 | -3309.4 | 267.8 | Calculated | [2] |

| Barium Hexaaluminate | BaAl₁₂O₁₉ | -10740.3 | -10151.8 | 376.6 | Calculated | [2] |

| Ba₄Al₂O₇ | -4014.5 | 330.0 | Calculated | [2] | ||

| Ba₅Al₂O₈ | -4569.0 | 427.8 | Calculated | [2] | ||

| Barium Monoaluminate | BaO·Al₂O₃ | -23.99 kcal/mol(-100.37 kJ/mol) from oxides | Experimental | [3] | ||

| Trithis compound | 3BaO·Al₂O₃ | -34.89 kcal/mol(-146.0 kJ/mol) from oxides | Experimental | [3] |

Note: The experimental values from reference[3] are heats of formation from the constituent oxides (BaO and Al₂O₃) at 25°C, not from the elements in their standard states. The calculated values from reference[2] are standard heats of formation from the elements.

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic data for ceramic systems like barium aluminates requires specialized high-temperature experimental techniques. The following sections detail the methodologies for two key experimental approaches.

Solution Calorimetry

Solution calorimetry is a powerful technique for determining the heats of formation of refractory oxides. The method involves dissolving the compound of interest and its constituent oxides in a suitable solvent and measuring the heat evolved or absorbed during dissolution.

Experimental Workflow for Solution Calorimetry

Workflow for Solution Calorimetry

Methodology:

-

Sample Preparation:

-

The specific this compound phase is synthesized, typically by solid-state reaction of appropriate mixtures of BaCO₃ and Al₂O₃ at high temperatures (e.g., 1300-1400 °C).[3]

-

High-purity constituent oxides (BaO and α-Al₂O₃) are obtained.

-

All samples are characterized for phase purity and composition using techniques such as X-ray diffraction (XRD) and chemical analysis.

-

-

Calorimetric Measurement:

-

An isothermally jacketed calorimeter is used to measure the heats of solution.[3]

-

A precisely weighed sample (e.g., 2 grams) of the this compound is dissolved in a known volume of a suitable solvent, such as 2.00 N hydrochloric acid.[3]

-

The heat of solution (ΔH_soln) is determined by measuring the temperature change of the system.

-

The same procedure is repeated for stoichiometric amounts of the constituent oxides (BaO and Al₂O₃).

-

-

Calculation of Enthalpy of Formation:

-

According to Hess's Law, the heat of formation of the this compound from its constituent oxides (ΔH_f,ox°) can be calculated using the measured heats of solution: ΔH_f,ox° = (ΣΔH_soln, oxides) - ΔH_soln, aluminate

-

The standard enthalpy of formation from the elements (ΔH_f°) can then be calculated by adding the known standard enthalpies of formation of the constituent oxides.

-

Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry is a high-temperature technique used to study the thermodynamics of vaporization processes. It allows for the determination of vapor pressures and compositions of gaseous species in equilibrium with a condensed phase, from which thermodynamic data such as enthalpies of sublimation and formation can be derived.

Experimental Workflow for KEMS

Workflow for Knudsen Effusion Mass Spectrometry

Methodology:

-

Sample Placement: A small amount of the this compound sample is placed in a Knudsen cell, which is a small, inert container with a tiny orifice.

-

High-Vacuum and High-Temperature Environment: The Knudsen cell is placed in a high-vacuum chamber and heated to a high temperature, causing the sample to vaporize.

-

Effusion and Ionization: A molecular beam of the vapor effuses through the orifice and is subsequently ionized by an electron beam.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer.

-

Data Acquisition: The ion intensities of the different vapor species are measured as a function of temperature.

-

Thermodynamic Calculation: The partial pressures of the vapor species are calculated from their ion intensities. By applying the Clausius-Clapeyron equation or second- and third-law methods to the temperature dependence of the partial pressures, thermodynamic data such as enthalpies of sublimation and reaction can be determined.

Phase Relationships in the BaO-Al₂O₃ System

The thermodynamic stability of the various this compound phases dictates their formation and coexistence at different temperatures and compositions. The phase diagram for the BaO-Al₂O₃ system illustrates these relationships.

Phase relationships in the BaO-Al₂O₃ system

This diagram illustrates the sequence of stable this compound phases with increasing alumina (B75360) content. Starting from barium oxide (BaO), as the molar ratio of Al₂O₃ increases, phases such as Ba₃Al₂O₆, BaAl₂O₄, BaAl₄O₇, and BaAl₁₂O₁₉ are formed. The specific phase or combination of phases present at equilibrium is determined by the overall composition and temperature, as depicted in the BaO-Al₂O₃ phase diagram.

Conclusion

The thermodynamic stability of this compound phases is a critical factor influencing their synthesis and application. This guide has provided a summary of the available thermodynamic data, detailed the experimental protocols used to obtain this data, and visualized the phase relationships within the BaO-Al₂O₃ system. While a considerable amount of data exists, further experimental work is needed to provide a complete and consistent thermodynamic database for all known this compound phases. Such data is invaluable for the continued development of materials and technologies that utilize these versatile compounds.

References

Theoretical Modeling of Barium Aluminate Properties: An In-depth Technical Guide

Abstract

Barium aluminate (BaAl₂O₄) is a ceramic material of significant interest, primarily for its applications as a host lattice for phosphors in lighting and display technologies. Its luminescent properties are intrinsically linked to its fundamental structural, electronic, and mechanical characteristics. Theoretical modeling, particularly using first-principles calculations like Density Functional Theory (DFT), provides a powerful avenue for understanding and predicting these properties at an atomic level. This guide details the theoretical approaches used to model this compound, presents key computed properties, outlines experimental validation techniques, and visualizes the intricate relationships between structure and function. This document is intended for materials scientists, researchers, and professionals engaged in the development of advanced materials.

Introduction to this compound

This compound (BaAl₂O₄) is a compound known for its stuffed tridymite-like crystal structure. It typically crystallizes in a hexagonal system, with the most common space groups being P6₃ and P6₃22, depending on the synthesis conditions.[1][2][3] The structure is characterized by a three-dimensional network of corner-sharing AlO₄ tetrahedra, which creates tunnels where the large Ba²⁺ cations reside.[1] This unique crystal arrangement is fundamental to its physical properties, making it an excellent host material for rare-earth dopants (like Eu²⁺ and Dy³⁺) to create phosphors with efficient and long-lasting luminescence.[4][5] Understanding the material's properties through theoretical modeling allows for the targeted design of novel functional materials with tailored optical and mechanical performance.

Theoretical Modeling Approaches

The computational investigation of BaAl₂O₄ relies on sophisticated modeling techniques to simulate its behavior at the quantum-mechanical level.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a first-principles method used to calculate the electronic structure of materials.[6][7] By solving the Kohn-Sham equations, DFT can accurately predict a wide range of properties without empirical parameters. For this compound, DFT is employed to:

-

Determine the most stable crystal structure by calculating total energies.

-

Predict lattice constants and bond lengths.[6]

-

Calculate the electronic band structure and density of states (DOS) to determine the band gap and the nature of electronic transitions.[8]

-

Simulate the effects of defects, such as oxygen vacancies or dopant atoms, on the electronic and optical properties.[7][8]

Molecular Dynamics (MD)

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of atoms in a material over time.[7][9] While DFT is excellent for electronic properties, MD is more suited for larger-scale systems and phenomena occurring over longer timescales, such as:

-

Predicting mechanical properties like Young's modulus and fracture toughness by simulating the material's response to applied stress.[7][9]

-

Investigating thermal properties and phase transitions.

-

Modeling the behavior of amorphous or disordered this compound structures.

Predicted Material Properties

Theoretical modeling yields a wealth of quantitative data on the intrinsic properties of this compound.

Structural Properties

The crystal structure of BaAl₂O₄ is a hexagonal lattice. Theoretical calculations are in good agreement with experimental data obtained from X-ray diffraction (XRD).[3][10] The structure consists of corner-sharing AlO₄ tetrahedra, with Ba²⁺ ions coordinated to nine oxygen atoms.[1][11]

| Property | Theoretical/Experimental Value | Space Group | Source(s) |

| Lattice Parameters (a, b) | 5.2211 Å - 5.2254 Å | P6₃22 | [1][10] |

| 10.449 Å | P6₃ | [2][4][10] | |

| Lattice Parameter (c) | 8.7898 Å - 8.8030 Å | P6₃22 | [1][10] |

| 8.7930 Å | P6₃ | [2][4][10] | |

| Unit Cell Volume | 207.501 ų - 208.163 ų | P6₃22 | [1][10] |

| Al-O Bond Lengths | 1.74 Å - 1.76 Å | P6₃ | [11] |

| Ba-O Bond Distances | 2.69 Å - 3.21 Å | P6₃ | [11] |

Electronic and Optical Properties

The electronic band structure determines the optical properties of BaAl₂O₄. As a wide-band-gap semiconductor, it is transparent in the visible range, making it an ideal phosphor host. Theoretical calculations have shown that the valence band is primarily composed of O 2p orbitals, while the conduction band is formed by Ba 5d and Al 3s/3p orbitals.[8] Oxygen vacancies can introduce impurity states within the band gap, enhancing optical absorption.[8]

| Property | Predicted/Measured Value | Method/Conditions | Source(s) |

| Band Gap (Eg) | ~6.5 eV | Wide band gap material | [8] |

| 5.3 eV | General value for aluminate phosphors | [4] | |

| 5.9 eV / 4.43 eV | Measured from absorption spectra | [5] | |

| 4.3 ± 0.1 eV | Independent of doping concentration | [8] |

Mechanical Properties (Proxy: Al₂O₃)

Direct theoretical studies on the mechanical properties of BaAl₂O₄ are limited. However, extensive modeling on alumina (B75360) (Al₂O₃), which shares the fundamental Al-O bonding, provides valuable insights. DFT and MD simulations are used to compute elastic constants, from which properties like fracture toughness can be derived.[7][12]

| Property | Predicted Value (α-Al₂O₃) | Method | Source(s) |

| Young's Modulus | ~457 - 662 GPa | MD | [9][12] |

| Fracture Toughness (K_IC) | 3.56 MPa√m (Pristine) | DFT | [7] |

| 2.8 - 3.0 MPa√m | MD/DFT | [7] | |

| Surface Energy | 8.1 J/m² (Pristine) | DFT | [7] |

| 5.9 - 7.1 J/m² (w/ vacancies) | DFT | [7] |

Thermodynamic Properties

Thermodynamic analysis is crucial for understanding the synthesis and stability of different this compound phases. Calculations of Gibbs free energy (ΔG) and heat capacity (Cp) help determine the feasibility of solid-state reactions at various temperatures.[13]

| Compound | Heat Capacity Equation (Cp = A + BT) (298 K - T_max) | T_max (K) | Source(s) |

| Ba₅Al₂O₈ | Cp = 298.73 + 0.1239T | 1213 | [13] |

| Ba₇Al₂O₁₀ | Cp = 374.18 + 0.1649T | 1323 | [13] |

| Ba₈Al₂O₁₁ | Cp = 441.99 + 0.096232T | 1673 | [13] |

Modeling Workflows and Relationships

Visualizing the process of theoretical modeling and the resulting structure-property links is essential for a comprehensive understanding.

References

- 1. researchgate.net [researchgate.net]

- 2. fulir.irb.hr [fulir.irb.hr]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. repository.embuni.ac.ke [repository.embuni.ac.ke]

- 6. Density functional theory studies of structural properties, energies and natural band orbital for two new aluminate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. repositsc.nuczu.edu.ua [repositsc.nuczu.edu.ua]

Barium aluminate hydrates and their formation conditions

An In-depth Technical Guide to Barium Aluminate Hydrates and Their Formation Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrates are a group of inorganic compounds with diverse structures and properties. They are formed in the BaO-Al₂O₃-H₂O system and have applications in various fields, including as precursors for specialty cements, in water purification, and as hosts for phosphorescent materials.[1] This technical guide provides a comprehensive overview of the known this compound hydrates, their specific formation conditions, and detailed experimental protocols for their synthesis and characterization.

Known this compound Hydrates

Several well-characterized this compound hydrates have been reported in the literature, each with a distinct stoichiometry and crystal structure. The primary hydrates identified are summarized in the table below.

| Chemical Formula | Common Name/Notation | Molar Ratio (BaO:Al₂O₃:H₂O) | Crystal System |

| BaO·Al₂O₃·7H₂O | This compound Heptahydrate | 1:1:7 | - |

| BaO·Al₂O₃·4H₂O | This compound Tetrahydrate | 1:1:4 | - |

| α-BaO·Al₂O₃·2H₂O | alpha-Barium Aluminate Dihydrate | 1:1:2 | Orthorhombic |

| β-BaO·Al₂O₃·2H₂O | beta-Barium Aluminate Dihydrate | 1:1:2 | - |

| γ-BaO·Al₂O₃·2H₂O | gamma-Barium Aluminate Dihydrate | 1:1:2 | Orthorhombic |

| BaO·Al₂O₃·H₂O | This compound Monohydrate | 1:1:1 | Cubic |

| ~1.1BaO·Al₂O₃·6H₂O | - | ~1.1:1:6 | - |

| 2BaO·Al₂O₃·5H₂O | Dithis compound Pentahydrate | 2:1:5 | - |

Data sourced from multiple references, specific crystal system information is not available for all hydrates.

Formation Conditions and Phase Relationships

The formation of specific this compound hydrates is highly dependent on the experimental conditions, including temperature, reactant concentrations, and pH. The BaO-Al₂O₃-H₂O system is characterized by the presence of both stable and metastable phases, with transformations occurring over time.

Precipitation from Supersaturated Solutions

At ambient temperatures (e.g., 30°C), several this compound hydrates can be precipitated from supersaturated solutions of this compound. The sequence of precipitation often involves the formation of metastable phases that subsequently transform into more stable forms.

A key finding is the successive precipitation of three hydrates from solutions with intermediate BaO concentrations and an alumina (B75360) concentration of about 15 g/L or higher.[1] The typical transformation pathway is as follows:

From solutions with lower alumina concentrations, the heptahydrate (BaO·Al₂O₃·7H₂O) may form directly.[1] The formation of these hydrates is also influenced by the BaO concentration; at low BaO concentrations, hydrated alumina is the primary precipitate, while at high concentrations (above approximately 50 g/L BaO), barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O) precipitates.[1]

Hydrothermal Synthesis

Lower hydrates, such as BaO·Al₂O₃·2H₂O and BaO·Al₂O₃·H₂O, are typically prepared under hydrothermal conditions.[1] This method involves heating the reactants in a sealed vessel (autoclave) with water at elevated temperatures and pressures. For instance, α-BaO·Al₂O₃·2H₂O can be synthesized hydrothermally at temperatures ranging from 80-215°C.

Other Formation Methods

2BaO·Al₂O₃·5H₂O can be obtained from boiling this compound solutions.[1] The anhydrous form, this compound (BaAl₂O₄), can be synthesized via a facile hydrothermal treatment of a mixed solution of barium nitrate (B79036) and aluminum nitrate, followed by high-temperature annealing.[2]

Experimental Protocols

Preparation of Supersaturated this compound Solution

A common method to prepare supersaturated solutions for precipitation experiments involves the following steps:

-

Treat anhydrous this compound (e.g., BaO·Al₂O₃) with a sufficient amount of water to induce nearly complete hydrolysis and precipitation of hydrated alumina.

-

Add a barium hydroxide solution to the mixture and boil to dissolve the precipitated alumina.

-

Filter the solution promptly while it is still hot to remove any insoluble residues. The resulting clear filtrate is a supersaturated solution of this compound.

Hydrothermal Synthesis of this compound Hydrates

A general procedure for hydrothermal synthesis is as follows:

-

Place the starting material (e.g., a higher hydrate of this compound or a mixture of barium and aluminum hydroxides) into a platinum thimble.

-

Loosely cap the thimble and place it inside a bomb-type autoclave containing a small amount of water, ensuring the thimble is supported above the water level.

-

Seal the autoclave and heat it to the desired temperature in an oven or a specialized furnace. The saturated steam pressure within the autoclave facilitates the formation of lower hydrates. For example, α-BaO·Al₂O₃·2H₂O can be prepared by treating BaO·Al₂O₃·7H₂O hydrothermally at temperatures between 124-215°C.

Characterization Methods

The synthesized this compound hydrates are typically characterized using a suite of analytical techniques:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized materials.

-

Thermal Analysis (TGA/DTA): To study the dehydration behavior and thermal stability of the hydrates.

-

Infrared (IR) Spectroscopy: To identify the presence of water molecules and aluminate groups in the crystal structure.

-

Microscopy (e.g., SEM): To observe the crystal morphology.

Quantitative Data

Thermal Decomposition Data

| Hydrate | Decomposition Information |

| ~1.1BaO·Al₂O₃·6H₂O | Most of the water is liberated below 160°C.[1] |

| BaO·Al₂O₃·7H₂O | The hydrate is completely broken down at 120°C.[3] One of the seven water molecules is loosely bound and can be removed by drying in air.[3] |

| BaO·Al₂O₃·4H₂O | Most of the water is driven off below 120°C.[1] |

Crystallographic Data

| Hydrate | Crystal System | Space Group | Unit Cell Parameters |

| α-BaO·Al₂O₃·2H₂O | Orthorhombic | Pbca | a = 12.99 Å, b = 12.34 Å, c = 7.19 Å |

| γ-BaO·Al₂O₃·2H₂O | Orthorhombic | Fdd2 | a = 20.70 Å, b = 8.977 Å, c = 6.416 Å |

| BaO·Al₂O₃·H₂O | Cubic | - | a = 9.638 Å |

Heats of Formation

The heats of formation from the constituent oxides (BaO and Al₂O₃) and liquid water at 25°C have been determined for several barium aluminates and their hydrates.

| Compound | Heat of Formation (kcal/mol) |

| BaO·Al₂O₃ | -29.2 |

| 3BaO·Al₂O₃ | -40.0 |

| BaO·Al₂O₃·H₂O | -44.7 |

| BaO·Al₂O₃·2H₂O | -59.5 |

| BaO·Al₂O₃·4H₂O | -89.4 |

| BaO·Al₂O₃·7H₂O | -132.0 |

| 2BaO·Al₂O₃·5H₂O | -124.7 |

| 7BaO·6Al₂O₃·36H₂O | -904.2 |

Logical Relationships in Formation

The formation of the various this compound hydrates can be visualized as a workflow dependent on the initial conditions.

Conclusion

The formation of this compound hydrates is a complex process governed by a delicate interplay of kinetic and thermodynamic factors. Understanding the specific conditions required for the synthesis of each hydrate phase is crucial for their targeted application. This guide has summarized the key known hydrates, their formation conditions, and provided an overview of experimental methodologies. The presented quantitative data and logical diagrams offer a framework for researchers and scientists working with these materials. Further research is needed to obtain more detailed quantitative solubility and thermal decomposition data for all identified phases.

References

Unraveling the Defect Chemistry and Energy Landscapes of BaAl₂O₄: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Barium aluminate (BaAl₂O₄) has garnered significant attention in materials science due to its versatile luminescent properties, which are intricately linked to its defect chemistry. This technical guide provides an in-depth exploration of the intrinsic and extrinsic defects in BaAl₂O₄, their corresponding energy levels within the band gap, and the resulting photoluminescent and cathodoluminescent phenomena. A comprehensive understanding of these characteristics is crucial for the tailored design of BaAl₂O₄-based materials for applications ranging from long-persistent phosphors to advanced optical probes.

Intrinsic and Extrinsic Defects in BaAl₂O₄

The luminescence of BaAl₂O₄ is predominantly governed by the presence of point defects, which can be intrinsic (native to the crystal lattice) or extrinsic (introduced by doping).

Intrinsic Defects: The most common intrinsic defects in BaAl₂O₄ are oxygen vacancies (Vₒ) and barium vacancies (V₈ₐ) .[1][2] These defects introduce localized energy levels within the band gap, acting as trapping centers for charge carriers and influencing the material's emission properties.[1][2] Oxygen vacancies can exist in different charge states, such as F centers (an oxygen vacancy with two trapped electrons) and F⁺ centers (an oxygen vacancy with one trapped electron), which have been identified as being responsible for some of the observed luminescence in undoped BaAl₂O₄.[3][4]

Extrinsic Defects (Dopants): The introduction of dopant ions, particularly rare-earth elements, is a common strategy to tune the optical properties of BaAl₂O₄.

-

Europium (Eu²⁺/Eu³⁺): Doping with europium is widely studied. Eu²⁺ ions typically substitute Ba²⁺ ions in the lattice and are responsible for a characteristic broad emission band.[3][4] The presence of Eu³⁺ can also be observed, contributing to red emission.[4]

-

Cerium (Ce³⁺): Cerium doping leads to luminescence in the blue to yellow region of the spectrum, with the exact emission wavelength dependent on the local coordination environment and the presence of co-dopants like Li⁺.[5][6]

-

Other Dopants: Other elements like chromium (Cr³⁺) and dysprosium (Dy³⁺) have also been investigated to modify the structural and luminescent characteristics of BaAl₂O₄.[7][8]

Quantitative Analysis of Luminescence in BaAl₂O₄

The following table summarizes the key photoluminescence (PL) and cathodoluminescence (CL) emission peaks observed in undoped and doped BaAl₂O₄, providing a quantitative basis for understanding its optical behavior.

| Material System | Excitation/Emission Type | Peak Emission Wavelength (nm) | Peak Emission Energy (eV) | Reference |

| Undoped BaAl₂O₄ | Cathodoluminescence (CL) | 460 | ~2.70 | [3][9] |

| Undoped BaAl₂O₄ | Photoluminescence (PL) | 402.6 and 490 | 3.08 and 2.53 | [1][2] |

| Undoped BaAl₂O₄ | Afterglow | 495 | ~2.51 | [1][2] |

| Undoped BaAl₂O₄ | Photoluminescence (PL) | 428, 405, 456 | ~2.90, ~3.06, ~2.72 | [4] |

| BaAl₂O₄:Eu²⁺ | Cathodoluminescence (CL) | ~500 | ~2.48 | [3][9] |

| BaAl₂O₄:Eu²⁺ | Photoluminescence (PL) | 485, 518 | ~2.56, ~2.39 | [4] |

| BaAl₂O₄:Eu³⁺ | Photoluminescence (PL) | ~657 | ~1.89 | [4] |

| BaAl₂O₄:Ce³⁺/Li⁺ | Photoluminescence (PL) | 589 | ~2.11 | [5] |

| BaAl₂O₄:Ce³⁺ | Photoluminescence (PL) | 386 | ~3.21 | [6] |

Experimental Methodologies

The characterization of defect chemistry and energy levels in BaAl₂O₄ relies on a combination of synthesis, spectroscopic, and computational techniques.

Material Synthesis

-

Solid-State Reaction: This conventional method involves mixing stoichiometric amounts of precursor powders (e.g., BaCO₃, Al₂O₃, and dopant oxides/chlorides) followed by high-temperature calcination in a controlled atmosphere (e.g., a reducing H₂/N₂ mixture for Eu²⁺ doping).[10]

-

Sol-Gel Combustion: This technique offers better homogeneity and lower synthesis temperatures. It involves the formation of a gel from metal nitrate (B79036) precursors and a chelating agent like citric acid, followed by combustion and annealing.[1][2][11]

Spectroscopic Characterization

-

Photoluminescence (PL) Spectroscopy: This is a primary technique to investigate the electronic energy levels. A light source (e.g., a xenon lamp or laser) excites the sample, and the resulting emission spectrum is collected by a spectrometer. Time-resolved PL measurements can provide information on the lifetime of excited states.[4]

-

Cathodoluminescence (CL) Spectroscopy: In this method, a high-energy electron beam is used to excite the material. CL is particularly useful for studying defects and their distribution with high spatial resolution.[3][9]

-

X-ray Diffraction (XRD): XRD is essential for phase identification and crystal structure analysis of the synthesized BaAl₂O₄ powders.[5]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and oxidation states of the constituent elements, including dopants, on the material's surface.[5]

Computational Modeling

-

Density Functional Theory (DFT): DFT calculations are a powerful tool to theoretically investigate the electronic band structure and the energy levels introduced by various point defects within the BaAl₂O₄ lattice.[1][2] By creating supercells with specific defects, the formation energies and the positions of defect-induced states in the band gap can be calculated.[12]

Visualizing Defect-Related Processes

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanisms of luminescence in BaAl₂O₄.

Conclusion and Future Outlook

The defect chemistry of BaAl₂O₄ is rich and complex, offering numerous avenues for tuning its optical properties. Intrinsic defects like oxygen and barium vacancies, along with a wide range of extrinsic dopants, create a versatile platform for developing advanced luminescent materials. Future research should focus on achieving more precise control over defect concentrations and distributions, exploring novel co-doping strategies to enhance quantum efficiency and afterglow duration, and leveraging advanced computational models to predict and design materials with specific optical functionalities. Such advancements will undoubtedly expand the application of BaAl₂O₄ in fields requiring sophisticated optical materials.

References

- 1. Bluish-green afterglow and blue photoluminescence of undoped BaAl2O4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bluish-green afterglow and blue photoluminescence of undoped BaAl2O4 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 4. Luminescence Dynamics of BaAl2O4:Eu2+ Phosphor | Semantic Scholar [semanticscholar.org]

- 5. Enhanced photoluminescence properties of BaAl<sub>2</sub>O<sub>4</sub>: Ce<sup>3+</sup>/Li<sup>+</sup> yellow phosphors - ProQuest [proquest.com]

- 6. Optical Properties of BaAl2O4 Due to Cerium Doping and Heat Treatment in Different Atmospheres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. OPG [opg.optica.org]

- 10. OPG [opg.optica.org]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for Sol-Gel Auto-Combustion Synthesis of Barium Aluminate Powders

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of barium aluminate (BaAl₂O₄) powders using the sol-gel auto-combustion method. This technique is notable for its simplicity, cost-effectiveness, and ability to produce homogenous, crystalline nanopowders at lower temperatures compared to traditional solid-state reactions.

Introduction

This compound is a versatile ceramic material with applications as a host for phosphors in luminescent materials, a catalyst in various chemical reactions, and as a component in refractory cements.[1] The sol-gel auto-combustion method combines the advantages of the sol-gel process for achieving high homogeneity at a molecular level with the efficiency of a self-sustaining combustion reaction to produce fine, crystalline powders. This method involves the formation of a gel containing the metal precursors and an organic fuel, followed by heating to initiate a rapid, exothermic reaction that yields the desired oxide material.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound powders via the sol-gel auto-combustion method.

Materials and Reagents

-

Barium Nitrate (B79036) (Ba(NO₃)₂)

-

Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)

-

Urea (B33335) (CO(NH₂)₂) or Citric Acid (C₆H₈O₇) as fuel

-

Distilled Water

-

Ammonia solution (for pH adjustment, optional)

-

Beakers

-

Magnetic stirrer with hot plate

-

Evaporating dish or crucible

-

Muffle furnace

General Synthesis Procedure

-

Precursor Solution Preparation: Stoichiometric amounts of barium nitrate and aluminum nitrate nonahydrate are dissolved in a minimum amount of distilled water in a beaker under continuous stirring.

-

Addition of Fuel: An organic fuel, such as urea or citric acid, is added to the precursor solution. The molar ratio of metal nitrates to fuel is a critical parameter that influences the combustion process and the properties of the final product.

-

Gel Formation: The solution is heated on a hot plate at a temperature between 80°C and 200°C with constant stirring.[2] This process evaporates the excess water and leads to the formation of a viscous, transparent gel.

-

Auto-Combustion: The gel is then transferred to a crucible and heated in a muffle furnace to a higher temperature (e.g., 500°C). At a certain ignition temperature, the gel will spontaneously ignite and undergo a rapid, self-sustaining combustion reaction, producing a voluminous, foamy powder.

-

Calcination: The as-synthesized powder is often calcined at a higher temperature (e.g., 900°C for 4 hours) to eliminate any residual organic matter and to improve the crystallinity of the this compound phase.[2]

Data Presentation

The following table summarizes the quantitative data from various studies on the sol-gel auto-combustion synthesis of this compound and related materials to illustrate the effect of different synthesis parameters on the final product.

| Precursors | Fuel (Molar Ratio to Cations) | pH | Calcination Temperature (°C) and Duration | Crystallite Size (nm) | Particle Size (nm) | Band Gap (eV) |

| Ba(NO₃)₂, Al(NO₃)₃·9H₂O | Urea | - | 900 for 4h | - | - | - |

| Ba(NO₃)₂, Al(NO₃)₃·9H₂O | Maltose | - | - | 26.5 - 40.8 | 30 - 40 | 3.34 |

| Ba(NO₃)₂, Al(NO₃)₃·9H₂O, Ce³⁺ dopant | - | - | Not specified (Air atmosphere) | 45.7 | - | 4.0 |

| Ba(NO₃)₂, Al(NO₃)₃·9H₂O, Ce³⁺ dopant | - | - | Not specified (Nitrogen atmosphere) | 42.3 | - | 5.6 |

| Ba(NO₃)₂, Fe(NO₃)₃·9H₂O | Citric Acid (1:2) | 7 | 850 for 6h | - | 80 - 100 | - |

| Mg(NO₃)₂, Al(NO₃)₃·9H₂O | Urea | - | 800 | 14.6 | - | - |

| Mg(NO₃)₂, Al(NO₃)₃·9H₂O | Citric Acid | - | 800 | 15.65 | - | - |

Visualization of Experimental Workflow and Process Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the sol-gel auto-combustion process.

Caption: Experimental workflow for sol-gel auto-combustion synthesis of this compound.

References

Application Notes and Protocols: Hydrothermal Synthesis of Single Crystalline Barium Aluminate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the facile hydrothermal synthesis of single crystalline barium aluminate (BaAl₂O₄) nanoplatelets. This method offers a straightforward approach to producing high-quality, one-dimensional nanostructures of this important material, which serves as an efficient host for long-lasting phosphorescence. The resulting single crystalline nanoplatelets have significant potential in the development of advanced functional nanodevices and for investigating shape-dependent phosphorescence properties.

Overview of the Hydrothermal Synthesis Method

Hydrothermal synthesis is a versatile and widely used method for the preparation of single crystals and nanomaterials.[1] This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures, typically within a sealed vessel known as an autoclave. For the synthesis of this compound, this method allows for the direct crystallization of the desired phase from a solution containing barium and aluminum precursors.

The protocol outlined below is based on the facile hydrothermal treatment of a mixed solution of barium nitrate (B79036) and aluminum nitrate in the presence of a surfactant, followed by a post-growth annealing step to enhance crystallinity.

Experimental Protocol: Synthesis of BaAl₂O₄ Nanoplatelets

This section details the step-by-step procedure for the hydrothermal synthesis of single crystalline this compound nanoplatelets.[2]

2.1. Materials and Reagents

| Reagent | Formula | Molarity/Amount | Purity | Supplier |

| Aluminum Nitrate Nonahydrate | Al(NO₃)₃·9H₂O | 4 mmol | Analytical Grade | Sigma-Aldrich |

| Barium Nitrate | Ba(NO₃)₂ | 2 mmol | Analytical Grade | Sigma-Aldrich |

| Urea | CO(NH₂)₂ | 0.01 mol | Analytical Grade | Sigma-Aldrich |

| Cetyltrimethylammonium Bromide (CTAB) | C₁₉H₄₂BrN | 2 mmol | Analytical Grade | Sigma-Aldrich |

| Deionized Water | H₂O | 50 mL | High Purity | --- |

| Ethanol (B145695) | C₂H₅OH | As needed | Analytical Grade | --- |

2.2. Equipment

-

Magnetic stirrer with heating plate

-

50 mL Teflon-lined stainless steel autoclave

-

Constant temperature oven

-

Centrifuge

-

Drying oven

-

High-temperature furnace

2.3. Synthesis Procedure

-

Solution Preparation: In a 100 mL beaker, dissolve 4 mmol of aluminum nitrate nonahydrate, 2 mmol of barium nitrate, 0.01 mol of urea, and 2 mmol of cetyltrimethylammonium bromide (CTAB) in 50 mL of deionized water.[2]

-

Magnetic Stirring: Stir the solution magnetically for 2 hours at room temperature to ensure a homogeneous mixture.[2]

-

Hydrothermal Reaction: Pour the resulting solution into a 50 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a constant temperature oven. Heat the autoclave to 125 °C and maintain this temperature for 24 hours.[2]

-

Cooling and Product Collection: After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by centrifugation.

-

Washing: Wash the collected product thoroughly with deionized water and ethanol several times to remove any residual reactants and surfactant.[2]

-

Drying: Dry the washed product in an oven at 60 °C.[2]

-

Annealing: To promote crystallization, anneal the dried powder in a high-temperature furnace at 1300 °C in an air atmosphere for 4 hours.[2]

-

Final Product: After annealing, a white powder of single crystalline BaAl₂O₄ nanoplatelets is obtained.

Characterization of Synthesized this compound

The resulting this compound nanoplatelets can be characterized using various analytical techniques to determine their morphology, crystal structure, and elemental composition.

| Technique | Purpose | Expected Results |

| Scanning Electron Microscopy (SEM) | To observe the surface morphology and size of the nanoplatelets. | Well-faceted nanoplatelets, potentially tens of micrometers in length with nanoscale widths.[2] |

| Transmission Electron Microscopy (TEM) | To further investigate the morphology and internal structure. | Clear nanoplatelet morphology with faceted tips; stacking of several thin platelets may be observed.[2] |

| High-Resolution TEM (HRTEM) | To examine the crystallinity and lattice fringes. | Reveals high crystallinity and the growth direction of the nanoplatelets.[2] |

| Selected Area Electron Diffraction (SAED) | To determine the single-crystal nature and crystallographic orientation. | A clear diffraction pattern confirming the single-crystalline nature.[2] |

| Energy-Dispersive X-ray Spectroscopy (EDX) | To analyze the elemental composition. | Presence of Ba, Al, and O in an atomic ratio close to 1:2:4.[2] |

| X-ray Diffraction (XRD) | To identify the crystal phase and structure. | Diffraction peaks corresponding to the hexagonal phase of BaAl₂O₄. |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the hydrothermal synthesis of single crystalline this compound nanoplatelets.

Caption: Workflow for the hydrothermal synthesis of BaAl₂O₄.

Logical Relationship of Synthesis Parameters

The following diagram illustrates the relationship between the key synthesis parameters and the final product characteristics.

Caption: Influence of synthesis parameters on product characteristics.

References

Application Notes and Protocols for Solid-State Synthesis of BaAl2O4:Eu,Dy Phosphors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Europium (Eu) and Dysprosium (Dy) doped Barium Aluminate (BaAl2O4) long-persistence phosphors via the solid-state reaction method. This method is a conventional and widely used technique for the preparation of polycrystalline solids from a mixture of solid starting materials.

Introduction

This compound phosphors co-doped with europium and dysprosium (BaAl2O4:Eu,Dy) are renowned for their long-lasting phosphorescence, making them suitable for a wide range of applications including safety signage, emergency lighting, and bio-imaging. The synthesis process involves the high-temperature reaction of barium, aluminum, europium, and dysprosium precursors in a controlled atmosphere. The Eu²⁺ ion acts as the luminescent center, while the Dy³⁺ ion creates electron traps that are crucial for the long afterglow effect. The solid-state reaction method, while requiring high temperatures, offers a straightforward approach to producing these materials with good crystallinity and luminescent properties.

Experimental Protocols

Precursor Materials

High-purity raw materials are essential for obtaining phosphors with optimal luminescent properties. The following precursors are typically used:

| Precursor | Formula | Purity | Purpose |

| Barium Carbonate | BaCO₃ | >99.9% | Barium source |

| Aluminum Oxide | Al₂O₃ | >99.9% | Aluminum source |

| Europium(III) Oxide | Eu₂O₃ | >99.9% | Europium (activator) source |

| Dysprosium(III) Oxide | Dy₂O₃ | >99.9% | Dysprosium (co-activator/trap) source |

| Boric Acid (Flux) | H₃BO₃ | >99.5% | Promotes crystal growth and reaction |

| Lithium Chloride (Flux) | LiCl | >99.5% | Alternative flux to lower reaction temperature |

Stoichiometric Calculations

The general formula for the target phosphor is Ba(1-x-y)Al₂O₄:Euₓ,Dyᵧ. The molar ratios of the precursors are calculated based on the desired doping concentrations of Eu and Dy. A common starting point for optimization is x = 0.01 and y = 0.02.

Example Calculation for Ba₀.₉₇Al₂O₄:Eu₀.₀₁,Dy₀.₀₂:

-

Moles of BaCO₃ = 0.97

-

Moles of Al₂O₃ = 1.0

-

Moles of Eu₂O₃ = 0.01 / 2 = 0.005

-

Moles of Dy₂O₃ = 0.02 / 2 = 0.01

Synthesis Workflow

The following diagram illustrates the key steps in the solid-state synthesis of BaAl2O4:Eu,Dy phosphors.

Caption: Workflow for Solid-State Synthesis of BaAl2O4:Eu,Dy.

Detailed Synthesis Steps

-

Weighing: Accurately weigh the precursor materials (BaCO₃, Al₂O₃, Eu₂O₃, Dy₂O₃, and flux) according to the stoichiometric calculations.

-

Mixing and Grinding: Thoroughly mix and grind the precursors in an agate mortar with a pestle for at least 30 minutes to ensure a homogeneous mixture. Acetone or ethanol (B145695) can be used as a grinding medium to improve homogeneity.

-

Pre-sintering: Transfer the ground powder to an alumina (B75360) crucible. Place the crucible in a muffle furnace and heat to 600-800°C for 2-4 hours in air to decompose the carbonate.

-

Main Sintering (Calcination):

-

After pre-sintering, lightly grind the powder again.

-

Place the crucible in a tube furnace.

-

Heat the sample to a high temperature, typically in the range of 1200-1400°C. A reducing atmosphere is crucial for the reduction of Eu³⁺ to Eu²⁺, which is the active luminescent state. A common reducing atmosphere is a mixture of 5% H₂ and 95% N₂.[1]

-

Maintain the peak temperature for 2-6 hours.

-

-

Cooling: Allow the furnace to cool down to room temperature naturally.

-

Post-Processing: The resulting sintered cake is ground into a fine powder using an agate mortar and pestle. The powder can be sieved to obtain a uniform particle size.

Data Presentation

The following tables summarize key parameters and their effects on the properties of BaAl2O4:Eu,Dy phosphors synthesized via the solid-state reaction method.

Table 1: Precursor and Doping Concentrations

| Host Lattice | Activator (Eu²⁺) Conc. (mol%) | Co-activator (Dy³⁺) Conc. (mol%) | Emission Peak (nm) | Reference |

| BaAl₂O₄ | 1 | 0 | ~500 | [2] |

| BaAl₂O₄ | 1 | 2 | ~503 | [3] |

| Sr/BaAl₂O₄ | 1 | 2-8 | ~500 | [4] |

Table 2: Synthesis Conditions and Their Effects

| Calcination Temperature (°C) | Duration (h) | Atmosphere | Flux | Effect on Properties | Reference |

| 1100 | 4 | N₂/H₂ | LiCl | Use of flux can lower the synthesis temperature.[5][6] | [5][6] |

| 1300 | 2-4 | N₂/H₂ | - | Higher temperatures generally improve crystallinity and luminescence intensity.[1] | [1] |

| 1200-1400 | 3-5 | N₂/H₂ | H₃BO₃ | Boric acid acts as a flux, improving crystallinity.[7] | [7] |

Characterization Protocols

Standard techniques to characterize the synthesized BaAl2O4:Eu,Dy phosphors include:

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the BaAl2O4 host lattice. The expected crystal structure is hexagonal.

-

Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and degree of agglomeration of the phosphor powder.

-

Photoluminescence (PL) Spectroscopy: To measure the excitation and emission spectra. The characteristic emission of BaAl2O4:Eu²⁺ is a broad band in the green region of the visible spectrum, typically peaking around 500 nm.[4]

-

Phosphorescence Decay Analysis: To determine the afterglow lifetime. The decay curve is measured after the excitation source is removed.

Signaling Pathways and Mechanisms

The long persistence of luminescence in BaAl2O4:Eu,Dy is attributed to a mechanism involving electron trapping and de-trapping.

Caption: Mechanism of Long-Persistence Luminescence in BaAl2O4:Eu,Dy.

Mechanism Explained:

-

Excitation: Upon irradiation with UV light, an electron in the 4f orbital of the Eu²⁺ ion is promoted to the higher energy 5d orbital.

-

Ionization: The excited electron can be further elevated to the conduction band of the BaAl2O4 host lattice.

-

Trapping: This free electron can then be captured by the trap levels created by the Dy³⁺ ions.

-

Thermal Release: At room temperature, the trapped electrons are gradually released back into the conduction band via thermal energy.

-

Recombination: The released electrons recombine with the ionized Eu²⁺ ions.

-

Emission: This recombination process results in the characteristic green light emission as the Eu²⁺ ion returns to its ground state. The slow release of electrons from the Dy³⁺ traps is the reason for the long-lasting afterglow.

References

Application Notes and Protocols for the Characterization of Barium Aluminate

Abstract

Barium aluminate (BaAl₂O₄) is a versatile ceramic material with significant applications in various fields, including as a host material for phosphors in glow-in-the-dark products and as a component in specialized cements and catalysts.[1][2] A thorough understanding of its structural and morphological properties is crucial for optimizing its performance. This document provides detailed protocols for the characterization of this compound powders using X-ray Diffraction (XRD) for crystal phase and structure analysis, and Scanning Electron Microscopy (SEM) for surface morphology and elemental composition analysis.

Introduction

The functional properties of this compound are intrinsically linked to its crystal structure, phase purity, crystallite size, and particle morphology. XRD is an essential technique for identifying the crystalline phases present and determining structural parameters such as lattice constants.[3] this compound commonly crystallizes in a hexagonal structure.[4][5] SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), provides direct visualization of the particle shape, size distribution, and surface texture, while also confirming the elemental makeup of the material.[4] These two techniques offer complementary information, enabling a comprehensive characterization critical for quality control and research and development.

X-ray Diffraction (XRD) Analysis

XRD analysis is used to determine the crystallographic structure and phase purity of the this compound sample. The diffraction pattern is a fingerprint of the crystalline solid, allowing for identification of the specific this compound phase and any impurities.

Experimental Protocol: XRD

-

Sample Preparation:

-

Ensure the this compound powder is finely ground using an agate mortar and pestle to ensure random crystal orientation and reduce particle size effects.

-

Carefully pack the fine powder into a sample holder, ensuring a flat, smooth, and level surface that is flush with the holder's top edge.

-

-

Instrument Configuration (Typical):

-

X-ray Source: Copper Kα (Cu Kα) radiation is commonly used.[6]

-

Diffractometer: A powder diffractometer, such as a Bruker D8 Advance, is suitable.[3]

-

Voltage and Current: Set the X-ray tube to an appropriate voltage (e.g., 40 kV) and current (e.g., 40 mA).

-

Scan Range (2θ): A typical scan range is from 20° to 80° to cover the most significant diffraction peaks for this compound.

-

Scan Type: Continuous scan.

-

Step Size: 0.02°.

-

Time per Step: 1-2 seconds.

-

-

Data Collection:

-

Mount the sample holder in the diffractometer.

-

Initiate the scan using the configured parameters.

-

Save the resulting data file containing diffraction intensity versus 2θ angle.

-

-

Data Analysis:

-

Phase Identification: Compare the experimental diffraction pattern with standard patterns from a database (e.g., ICDD PDF) to confirm the presence of the hexagonal BaAl₂O₄ phase and identify any impurities.[4]

-

Crystallite Size Estimation: Use the Scherrer equation to estimate the average crystallite size from the broadening of the diffraction peaks.

-

Lattice Parameter Refinement: Perform Rietveld refinement on the XRD data to obtain precise lattice parameters.

-

Scanning Electron Microscopy (SEM) Analysis

SEM analysis is employed to investigate the surface topography, particle morphology (shape and size), and degree of agglomeration of the this compound powder. When combined with EDS, it also provides qualitative and quantitative elemental analysis.

Experimental Protocol: SEM

-

Sample Preparation:

-

Place a double-sided conductive carbon tab onto an aluminum SEM stub.[7]

-

Carefully apply a small amount of the this compound powder onto the adhesive tab.

-

Remove excess loose powder by gently tapping the side of the stub or using a jet of dry, compressed air.[8]

-

For non-conductive samples, apply a thin conductive coating (e.g., 5-10 nm of gold or platinum) using a sputter coater to prevent surface charging under the electron beam.[8]

-

-

Instrument Configuration (Typical):

-

Data Collection:

-

Insert the prepared stub into the SEM chamber and evacuate to high vacuum.

-

Navigate to a representative area of the sample at low magnification.

-

Increase magnification to the desired level for detailed imaging of particle morphology.

-

Capture images at various magnifications to show both an overview of the powder and details of individual particles.

-

If equipped, perform EDS analysis by focusing the beam on a particle or scanning an area to acquire an elemental spectrum, confirming the presence of Barium (Ba), Aluminum (Al), and Oxygen (O).[4]

-

-

Data Analysis:

-

Morphological Characterization: Analyze the SEM images to describe the particle shape (e.g., nanorods, hexagonal platelets, irregular), size, and distribution.[11]

-

Particle Size Measurement: Use the SEM software's measurement tools to determine the dimensions of a statistically significant number of particles to estimate the average particle size and distribution.

-

Elemental Confirmation: Interpret the EDS spectrum to verify the elemental composition of the sample.

-

Experimental Workflow

The overall workflow for characterizing this compound using XRD and SEM is depicted below.

Caption: Workflow for XRD and SEM characterization.

Summary of Typical Characterization Data

The following table summarizes typical quantitative data obtained from the characterization of this compound powder.

| Parameter | Technique | Typical Value / Observation | Reference(s) |

| Crystal System | XRD | Hexagonal | [4][5] |

| Space Group | XRD | P6₃ or P6₃22 | [3][5] |

| Lattice Constants | XRD | a ≈ 5.22 Å, c ≈ 8.79 Å | [5] |

| Crystallite Size | XRD | 18 - 90 nm | [4][12] |

| Morphology | SEM | Agglomerated particles, nanorods, hexagonal platelets, flower-like | [11][12] |

| Particle Size | SEM | 50 nm - 0.5 µm | [11] |

| Elemental Composition | SEM-EDS | Presence of Ba, Al, O confirmed | [4] |

Conclusion

The combined application of X-ray Diffraction and Scanning Electron Microscopy provides a robust and comprehensive characterization of this compound powders. XRD yields critical information about the material's crystallinity, phase composition, and average crystallite size, while SEM offers direct insight into its particle morphology, size distribution, and elemental purity. Following the detailed protocols outlined in these notes will enable researchers to obtain reliable and reproducible data, facilitating the development and quality control of this compound-based materials.

References

- 1. researchgate.net [researchgate.net]

- 2. nanorh.com [nanorh.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]